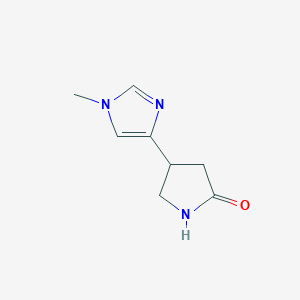

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

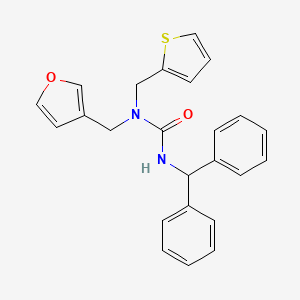

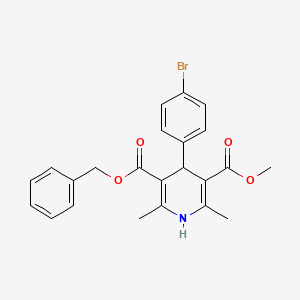

“4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” is a compound that contains an imidazole ring and a pyrrolidin-2-one ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a five-membered lactam ring .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been described . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring and a pyrrolidin-2-one ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one ring is a five-membered lactam ring .科学的研究の応用

Medicinal Chemistry Applications

Compounds structurally related to 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one have been extensively studied for their potential in treating cognitive disorders and cancer. For instance, PF-04447943, a PDE9A inhibitor, demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, highlighting its potential in treating cognitive disorders related to impaired cGMP signaling or cognition (Verhoest et al., 2012). Moreover, benzimidazole-based Zn(II) complexes have shown significant cytotoxic properties against various carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).

Catalysis

In the realm of catalysis, iron(II) complexes bridged by imidazole-pyridine with NH...N hydrogen bonds have demonstrated a steep one-step spin crossover between high-spin and low-spin states, which could be valuable in developing responsive materials or sensors (Nishi et al., 2010).

Materials Science

The structural properties of novel triarylmethyl carbocation radical salts and their isomeric effects have been explored, revealing significant variations in magnetic susceptibility and NIR absorption bands, which could be leveraged in designing materials with specific optical or magnetic properties (Yong et al., 2015).

Synthesis and Characterization

Efforts in synthesis and characterization have led to the development of various derivatives, such as stable betainic pyrimidinaminides and substituted imidazo[4,5-b]pyridines, which not only expand the chemical space of these compounds but also potentially offer new biological activities or functional materials (Schmidt, 2002); (Xing et al., 2013).

Antimicrobial and Antiviral Research

Research into antimicrobial and antiviral properties has also been conducted. For example, certain derivatives have been investigated for their antibacterial and antioxidant activities, and their antitubercular activity against Mycobacterium tuberculosis H37RV, showcasing their potential in addressing infectious diseases (Bhoi et al., 2016).

特性

IUPAC Name |

4-(1-methylimidazol-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVQEGJDHDOGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)

![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)

![(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800110.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)